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molecular formula C9H11NO3S B8706080 4-Ethoxy-2-(methylsulfanyl)-1-nitrobenzene CAS No. 60658-35-7

4-Ethoxy-2-(methylsulfanyl)-1-nitrobenzene

Cat. No. B8706080
M. Wt: 213.26 g/mol
InChI Key: JDOGBXHUVHZOBN-UHFFFAOYSA-N
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Patent
US07465730B2

Procedure details

To a solution of 4-ethoxy-2-methylsulfanyl-1-nitro-benzene (1.0 g, 5.4 mmol) in absolute EtOH (25 mL) at rt was added 40 mg of Pd/C (Aldrich, 10 wt. % on active carbon), followed by slow addition of hydrazine hydrate (0.5 mL). The resulting reaction mixture was refluxed at 90° C. for 3 h. It then cooled to rt, filtered through Celite, and then concentrated in vacuo to afford 4-ethoxy-2-methylsulfanyl-phenyl amine as a pale yellow oil: MS (ESI) 184 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([S:13][CH3:14])[CH:5]=1)[CH3:2].O.NN>CCO.[Pd]>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([S:13][CH3:14])[CH:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC1=CC(=C(C=C1)[N+](=O)[O-])SC
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
It then cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(=C(C=C1)N)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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